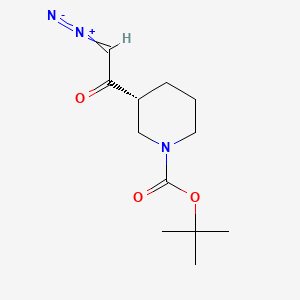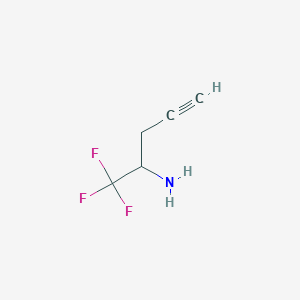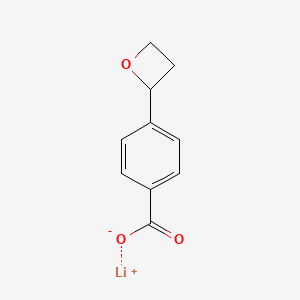
2-Methyl-4-(piperidin-4-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(piperidin-4-yloxy)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a piperidin-4-yloxy group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(piperidin-4-yloxy)pyridine typically involves the reaction of 2-methyl-4-hydroxypyridine with piperidine under specific conditions. The hydroxyl group on the pyridine ring is replaced by the piperidin-4-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-4-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products:
Oxidation: 2-Carboxy-4-(piperidin-4-yloxy)pyridine.
Reduction: 2-Methyl-4-(piperidin-4-yl)piperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-Methyl-4-(piperidin-4-yloxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It can serve as a model compound to understand the behavior of similar structures in biological systems.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may be exploited to create drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(piperidin-4-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidin-4-yloxy group can enhance the compound’s binding affinity to these targets, leading to desired biological effects. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
- 2-Methyl-4-(piperidin-2-ylmethyl)pyridine hydrochloride
- 2-Methyl-4-(tributylstannyl)pyridine
- 4-Methyl-2-(piperidin-2-ylmethyl)pyridine hydrochloride
Comparison: 2-Methyl-4-(piperidin-4-yloxy)pyridine is unique due to the presence of the piperidin-4-yloxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
2-methyl-4-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-8-11(4-7-13-9)14-10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3 |
Clave InChI |
VYDBQUILPMNJAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)OC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)


![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)
![Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)
![5-Azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13594347.png)

